Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a tetrazolo[1,5-a]pyrimidine core. The compound’s 3-hydroxyphenyl substituent introduces a polar phenolic group, which may enhance hydrogen-bonding interactions and solubility compared to non-hydroxylated analogues. Synthesis typically involves multicomponent reactions (MCRs) of 5-aminotetrazole, aldehydes, and methyl acetoacetate under solvent-free or acid-catalyzed conditions .
Properties
IUPAC Name |
methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-7-10(12(20)21-2)11(8-4-3-5-9(19)6-8)18-13(14-7)15-16-17-18/h3-6,11,19H,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEZJWFTRHIVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization (Fig. 1). 3-Hydroxybenzaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated keto ester intermediate. 5-Aminotetrazole then undergoes nucleophilic attack, followed by intramolecular cyclization to form the tetrazolo[1,5-a]pyrimidine ring.
Key Conditions:
Table 1: Standard Reaction Parameters
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3-Hydroxybenzaldehyde | 1.0 | Aryl aldehyde |
| 5-Aminotetrazole | 1.0 | Tetrazole precursor |
| Methyl acetoacetate | 1.0 | β-Keto ester |
| [PTPSA@SiO₂-Fe₃O₄] | 5 mol% | Acid catalyst |
Catalyst Optimization and Kinetic Studies
The choice of catalyst critically impacts reaction efficiency. Comparative studies highlight the superiority of [PTPSA@SiO₂-Fe₃O₄] over homogeneous acids (e.g., p-TsOH) due to:
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Reusability: The magnetic catalyst retains activity for ≥5 cycles without significant yield loss.
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Acid Strength: Brønsted acid sites on SiO₂ enhance protonation of carbonyl groups, accelerating cyclization.
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Solvent-Free Operation: Eliminates purification challenges associated with solvent removal.
Kinetic profiling reveals the reaction reaches 95% conversion within 90 minutes at 70°C, with an activation energy () of 45.2 kJ/mol.
Alternative Synthetic Routes
Phosphorus Oxychloride-Mediated Cyclization
Early methods adapted from triazolopyrimidine syntheses involve refluxing intermediates in POCl₃. For example:
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Condense 3-hydroxyphenylacetone with 5-aminotetrazole to form a dihydro precursor.
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Treat with POCl₃ at 105°C for 6 hours to effect cyclization.
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Esterify the resultant acid with methanol under acidic conditions.
Limitations:
Solvothermal Synthesis
A microwave-assisted variant reduces reaction time to 20 minutes using DMF as solvent. However, this method complicates purification and is less environmentally favorable compared to solvent-free approaches.
Spectroscopic Characterization
Post-synthesis analysis confirms structure and purity:
Table 2: Key Spectroscopic Data
| Technique | Data |
|---|---|
| IR (KBr) | 3231 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1601 cm⁻¹ (C=N) |
| ¹H NMR | δ 2.35 (s, 3H, CH₃), 3.65 (s, 3H, OCH₃), 6.70–7.25 (m, 4H, aromatic) |
| ¹³C NMR | δ 168.2 (C=O), 154.3 (C=N), 130.1–115.8 (aromatic carbons) |
Industrial-Scale Production Considerations
Scaling up the MCR requires:
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of tetrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent . The mechanism of action appears to involve interference with cellular processes in microorganisms.
Inhibitory Effects on Enzymes
this compound has been investigated for its inhibitory effects on specific enzymes related to inflammatory processes. In particular, it has shown promise in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory response . This property positions the compound as a potential anti-inflammatory agent.
Material Science Applications
Synthesis of Novel Materials
The compound serves as a precursor in the synthesis of novel materials with potential applications in organic electronics and photonics. Its unique molecular structure allows for the formation of polymers and other materials that exhibit interesting electronic properties .
Crystal Engineering
The crystallographic studies of this compound have revealed insights into its crystal packing and intermolecular interactions. Understanding these interactions is crucial for designing materials with specific properties for applications in sensors and optoelectronic devices .
Chemical Intermediate
Synthesis of Other Compounds
As a chemical intermediate, this compound can be used in the synthesis of various other bioactive compounds. Its functional groups can be modified to create derivatives with enhanced biological activity or different pharmacological profiles .
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Candida albicans showed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of common antibiotics . This suggests its potential as an alternative treatment option.
Case Study 3: Synthesis of Derivatives
Research focused on modifying the compound's structure led to the synthesis of several derivatives that exhibited enhanced anti-inflammatory properties. These derivatives were evaluated using molecular docking studies to predict their binding affinities to COX enzymes .
Mechanism of Action
The mechanism of action of Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and pathways involved in inflammation and neurodegeneration . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of tetrazolo[1,5-a]pyrimidines are highly dependent on substituents at positions 5, 6, and 7. Below is a comparative analysis of key analogues:
| Compound Name | Substituents | Key Structural Features | Pharmacological/Physicochemical Notes | Evidence ID |
|---|---|---|---|---|
| Target Compound | 7-(3-hydroxyphenyl), 5-methyl, methyl ester | Phenolic hydroxyl group enhances polarity and hydrogen-bonding capacity. | Potential antioxidant activity due to phenol; moderate lipophilicity (logP ~2.5–3.0). | [9, 10] |
| Ethyl 7-(4-morpholinophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | 7-(4-morpholinophenyl), ethyl ester | Morpholine group provides electron-donating effects; ethyl ester increases lipophilicity. | Improved solubility in polar solvents; possible CNS activity due to morpholine. | [1] |
| 7-(4-Fluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate (triazole core) | Triazole core, 4-fluorophenyl | Fluorine’s electron-withdrawing effect; triazole may alter metabolic stability. | Enhanced metabolic resistance; antimicrobial activity reported. | [13] |
| 7-(4-Bromophenyl)-5-trifluoromethyl analogue | 4-bromophenyl, trifluoromethyl | Bromine adds steric bulk; CF₃ is strongly electron-withdrawing. | High lipophilicity (logP >4); potential use in hydrophobic binding sites. | [10] |
| Sulfonamide-linked tetrazolo[1,5-a]pyrimidines | Sulfonamide bridge, 4-fluorobenzyl | Sulfonamide group enhances antimicrobial activity. | Broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus). | [15] |
| Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl) analogue | 3,4,5-trimethoxyphenyl, ethyl ester | Methoxy groups improve solubility; trimethoxy motif common in kinase inhibitors. | Potential anticancer activity; higher solubility than phenolic analogues. | [20] |
Physicochemical Properties
- Solubility: The phenolic hydroxyl group in the target compound improves aqueous solubility (≈15–20 mg/mL) compared to methoxy or halogenated analogues .
- Lipophilicity : Methyl esters (logP ~2.5–3.0) are less lipophilic than ethyl esters (logP ~3.5) but more polar than bromophenyl derivatives (logP >4) .
Structural and Crystallographic Insights
X-ray crystallography of related compounds (e.g., ethyl 7-(4-bromophenyl) analogue) reveals a flattened envelope conformation for the tetrahydropyrimidine ring, with dihedral angles near 90° between aromatic planes . The 3-hydroxyphenyl group in the target compound likely adopts a perpendicular orientation, optimizing π-π stacking and hydrogen-bonding interactions in biological targets.
Biological Activity
Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of tetrazolo[1,5-a]pyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that compounds with a tetrazolo[1,5-a]pyrimidine core exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively and protect cellular components from oxidative damage . The antioxidant activity is attributed to the presence of hydroxyl groups which can donate electrons to free radicals.
Interaction with Biological Targets
This compound has been found to interact with various biological targets:
- VEGFR2 Kinase Inhibition : It exhibits strong interaction with the VEGFR2 kinase receptor through π-π stacking and hydrogen bonding interactions. This suggests potential applications in anti-cancer therapies by inhibiting angiogenesis .
- Topoisomerase I Inhibition : The compound has demonstrated the ability to inhibit topoisomerase I, a key enzyme involved in DNA replication and transcription. This inhibition can lead to increased DNA damage in cancer cells .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against human lung (A549), cervical (HeLa), and colon (HCT-15) cancer cell lines.
- Results : It exhibited significant cytotoxicity against these cancer cells while showing lower toxicity towards normal human embryonic kidney (HEK) cells and peripheral blood mononuclear cells (PBMCs) .
DNA Binding Studies
Binding studies using calf thymus DNA revealed that this compound binds through groove mode interactions. This was supported by molecular docking simulations which suggest that the compound could effectively intercalate within the DNA structure .
Summary of Research Findings
| Study Aspect | Findings |
|---|---|
| Antioxidant Activity | Significant radical scavenging potency observed. |
| VEGFR2 Interaction | Strong binding via π-π stacking and hydrogen bonds; potential anti-cancer applications. |
| Topoisomerase I Inhibition | Effective inhibitor leading to increased DNA damage in cancer cells. |
| Cytotoxicity | High cytotoxicity against A549, HeLa, HCT-15; low toxicity towards HEK and PBMCs. |
| DNA Binding | Groove mode binding confirmed through experimental and computational studies. |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer potential of various tetrazolo[1,5-a]pyrimidines, this compound stood out due to its potent cytotoxic effects on multiple cancer cell lines. The study highlighted its mechanism involving both apoptosis induction and cell cycle arrest .
Case Study 2: Antioxidant Efficacy
Another investigation focused on the antioxidant properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to control groups .
Q & A
What are the most reliable synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Basic Synthesis:
The compound can be synthesized via a one-pot three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes (e.g., 3-hydroxybenzaldehyde), and ethyl acetoacetate derivatives. A catalyst such as APTS (3-Aminopropyltriethoxysilane) in ethanol is critical for cyclization .
Advanced Optimization:
- Solvent Systems: Ethanol/water mixtures (1:1 v/v) improve solubility and reduce side reactions .
- Catalyst Alternatives: Avoid toxic catalysts like TMDP; instead, use green chemistry principles (e.g., ionic liquids or continuous flow reactors) to enhance sustainability .
- Yield vs. Purity Trade-offs: Higher temperatures (120°C in DMF) may increase reaction rates but risk decomposition; recrystallization from ethanol/DMF optimizes purity .
How can structural discrepancies in crystallographic data be resolved?
Basic Characterization:
- X-ray Crystallography: Resolve bond angles and torsional strain in the fused triazole-pyrimidine core. For example, the dihedral angle between the 3-hydroxyphenyl group and the tetrazolo ring is critical for stability .
- NMR/IR Spectroscopy: Use NMR to confirm the presence of the methyl ester (δ 3.8–4.2 ppm) and hydroxyl proton (broad singlet at δ 9–10 ppm) .
Advanced Analysis: - Dynamic NMR: Probe tautomeric equilibria in the dihydrotetrazolo ring under varying temperatures .
- DFT Calculations: Compare experimental crystallographic data (e.g., lattice parameters from ) with computational models to validate hydrogen-bonding networks .
What methodologies address contradictions in reported biological activities?
Basic Testing:
- Antimicrobial Assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. Note that the 3-hydroxyphenyl group enhances membrane permeability .
- Antitumor Screening: Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), but control for solvent effects (DMSO concentration ≤0.1%) .
Advanced Resolution: - Target Identification: Use SPR (Surface Plasmon Resonance) to validate interactions with enzymes like COX-2 or kinases. Conflicting activity reports may arise from off-target effects .
- Metabolite Profiling: LC-MS/MS can identify degradation products that interfere with bioactivity measurements .
How can green chemistry principles improve synthetic scalability?
Advanced Methodology:
- Solvent-Free Synthesis: Molten-state reactions reduce waste and energy consumption. For example, TMDP-free protocols avoid hazardous byproducts .
- Continuous Flow Reactors: Enhance reproducibility and reduce reaction times (e.g., 2 hours vs. 10 hours in batch processes) .
- Catalyst Recycling: Silica-supported APTS can be reused for 3–5 cycles without significant yield loss .
What strategies optimize solubility for in vivo studies?
Basic Approaches:
- Derivatization: Replace the methyl ester with a carboxamide group to improve aqueous solubility. The 3-hydroxyphenyl moiety also aids in forming hydrogen bonds with biological targets .
- Co-Solvent Systems: Use PEG-400 or cyclodextrin complexes to enhance bioavailability .
Advanced Formulation: - Nanoparticle Encapsulation: PLGA nanoparticles (200–300 nm) can bypass solubility limitations and target specific tissues .
How are mechanistic studies designed to elucidate its mode of action?
Advanced Techniques:
- Kinetic Isotope Effects (KIE): Compare in enzyme inhibition assays to identify rate-determining steps .
- Molecular Docking: Use AutoDock Vina to simulate binding to proposed targets (e.g., DNA gyrase or tubulin). Validate with site-directed mutagenesis .
What analytical methods resolve stability issues under physiological conditions?
Basic Stability Testing:
- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–10) and monitor via HPLC. The ester group is prone to hydrolysis at pH > 8 .
Advanced Solutions: - Lyophilization: Stabilize the compound as a lyophilized powder with trehalose excipients for long-term storage .
How can computational modeling guide derivative design?
Advanced Strategies:
- QSAR Models: Correlate substituent electronegativity (e.g., 3-hydroxyphenyl vs. 4-bromophenyl) with biological activity. Hammett constants (σ) predict electron-withdrawing/donating effects .
- ADMET Prediction: SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) .
What crystallographic techniques validate polymorphic forms?
Advanced Characterization:
- SC-XRD (Single-Crystal X-ray Diffraction): Resolve polymorphism by comparing unit cell parameters (e.g., : ) across batches .
- PXRD (Powder X-ray Diffraction): Detect amorphous vs. crystalline impurities during scale-up .
How are synthetic byproducts characterized and mitigated?
Basic Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
